

# A Technical Guide to the Historical Discovery and Synthesis of Periodates

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## Compound of Interest

Compound Name: Ammonium periodate

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## Abstract

Periodates, salts of periodic acid, are powerful oxidizing agents with a rich history and diverse applications, particularly in organic chemistry and drug development. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for producing these versatile reagents. We will delve into the initial discoveries of the 19th century and trace the development of both chemical and electrochemical synthesis routes. Detailed experimental protocols for key synthesis methods are provided, along with a comparative analysis of their advantages and disadvantages. Quantitative data is summarized in structured tables for easy reference, and logical relationships in synthesis pathways are visualized through diagrams. This guide aims to be a comprehensive resource for researchers utilizing or developing processes involving periodates.

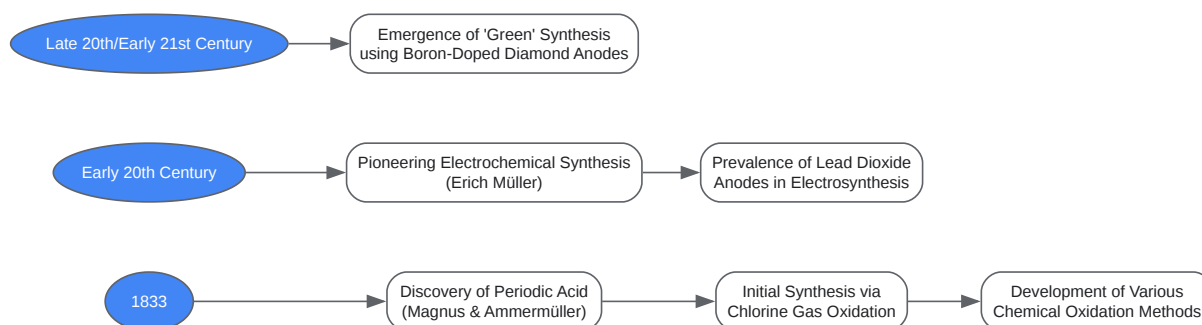
## Historical Overview

The journey of periodates began in 1833 when Heinrich Gustav Magnus and C. F. Ammermüller first synthesized periodic acid.<sup>[1]</sup> Their pioneering work involved the oxidation of an iodine solution with chlorine gas, laying the foundation for the field of periodate chemistry.<sup>[2]</sup> This discovery opened the door for further exploration of the properties and applications of this new class of compounds.

Over the years, various chemical methods were developed to synthesize periodates, employing a range of oxidizing agents. These included hypochlorite, chlorate, peroxodisulfate, and permanganate, which were used to oxidize iodine, iodides, or iodates to the +7 oxidation state of iodine in periodates.[2] While effective, many of these early methods were often cumbersome, wasteful, or involved hazardous materials.[2]

A significant advancement in periodate synthesis came with the advent of electrochemical methods. Pioneering work in this area was conducted by Erich Müller in the early 20th century.[3] The electrochemical approach offered a cleaner and more controlled route to periodate production. For over a century, lead dioxide ( $\text{PbO}_2$ ) was the anode material of choice for the electrochemical oxidation of iodates to periodates.[3] However, concerns over lead's toxicity and the instability of  $\text{PbO}_2$  anodes under certain conditions spurred the search for alternative materials.[3]

In recent years, a more environmentally friendly and efficient electrochemical method has been developed utilizing boron-doped diamond (BDD) anodes.[4] This "green" synthesis offers high yields and avoids the use of toxic heavy metals, making it an attractive option for pharmaceutical and other high-purity applications.[4]



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A brief timeline of key milestones in periodate discovery and synthesis.

## Synthesis of Periodates: Chemical Methods

Chemical oxidation remains a viable route for the synthesis of periodates, particularly on a laboratory scale. These methods typically involve the oxidation of an iodine compound in a lower oxidation state (e.g., iodide,  $I^-$ , or iodate,  $IO_3^-$ ) to the periodate ( $IO_4^-$  or  $IO_6^{5-}$ ) state.

## Oxidation of Iodide with Bromine

This method is a classic laboratory preparation for sodium paraperiodate ( $Na_3H_2IO_6$ ).

### Experimental Protocol:

- Dissolve 10 g of sodium iodide (NaI) and 53 g of sodium hydroxide (NaOH) in 400 mL of water.
- Heat the solution to 80°C with continuous stirring.
- Slowly add 16 mL of bromine ( $Br_2$ ) through a dropping funnel with the delivery spout below the surface of the hot liquid.
- Maintain the temperature at 80°C throughout the addition. The product will precipitate during the oxidation.
- After the complete addition of bromine, cool the mixture.
- Filter the product by suction and wash it four times with 10 mL portions of ice-cold water.
- Dry the product in the air to yield sodium paraperiodate.

### Quantitative Data:

Reactant	Molar Mass ( g/mol )	Amount
Sodium Iodide (NaI)	149.89	10 g
Sodium Hydroxide (NaOH)	40.00	53 g
Bromine (Br <sub>2</sub> )	159.81	16 mL
Product	Molar Mass ( g/mol )	Yield
Sodium Paraperiodate (Na <sub>3</sub> H <sub>2</sub> IO <sub>6</sub> )	293.88	16-18 g

## Oxidation of Iodate with Hypochlorite

Sodium paraperiodate can also be synthesized by the oxidation of sodium iodate with sodium hypochlorite.

### Experimental Protocol:

- To a solution of 50 g of sodium iodate (NaIO<sub>3</sub>) in 200.5 g of water, add 68.5 g of 30 wt% aqueous sodium hydroxide (NaOH).
- Heat the mixture to an internal temperature of 80°C.
- Add 209.2 g of 12.8 wt% aqueous sodium hypochlorite (NaOCl) dropwise while maintaining the temperature at 80°C.
- Stir the reaction mixture at 80°C for 4 hours.
- Cool the reaction mixture to an internal temperature of 30°C or less.
- Filter the precipitated crystals and dry them under reduced pressure.

### Quantitative Data:

Reactant	Amount
Sodium Iodate ( $\text{NaIO}_3$ )	50 g
30 wt% Sodium Hydroxide	68.5 g
12.8 wt% Sodium Hypochlorite	209.2 g
Product	Yield
Disodium Paraperiodate	73.5 g (98%)

## Oxidation of Iodate with Persulfate

This method provides a route to trisodium dihydrogen periodate using sodium persulfate as the oxidizing agent.

### Experimental Protocol:

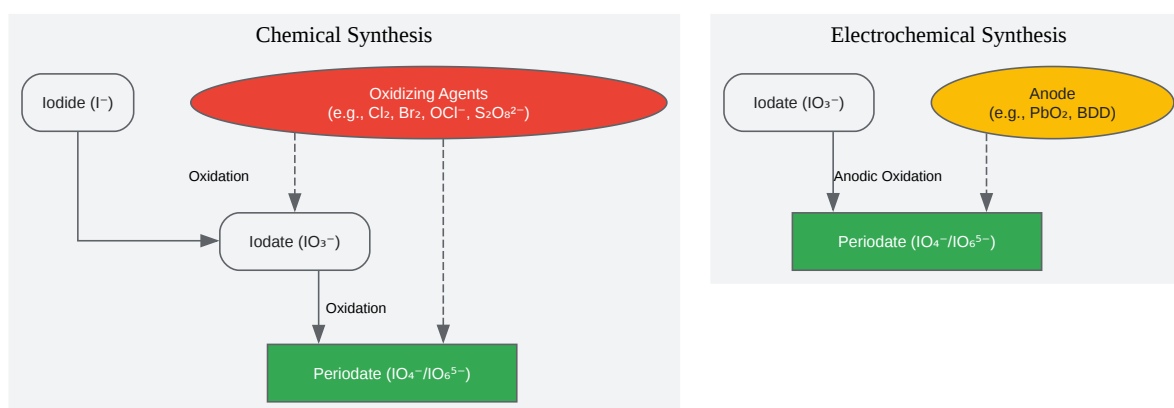
- Prepare a solution of sodium hydroxide.
- Add sodium iodate ( $\text{NaIO}_3$ ) and sodium persulfate ( $\text{Na}_2\text{S}_2\text{O}_8$ ) to the sodium hydroxide solution. The molar ratio of sodium iodate to sodium persulfate to sodium hydroxide should be approximately 1:1:4.
- Heat the reaction mixture to 80-90°C for 30 minutes.
- After the reaction, add water equivalent to half the volume of the reaction mixture and allow it to stand for 10-15 minutes for the product to precipitate.
- Separate the supernatant and collect the trisodium dihydrogen periodate precipitate by centrifugation.

### Quantitative Data:

Reactant	Molar Ratio
Sodium Iodate ( $\text{NaIO}_3$ )	1
Sodium Persulfate ( $\text{Na}_2\text{S}_2\text{O}_8$ )	1
Sodium Hydroxide ( $\text{NaOH}$ )	4

## Synthesis of Periodates: Electrochemical Methods

Electrochemical synthesis offers a high degree of control and can be scaled for industrial production. The fundamental principle is the anodic oxidation of iodate to periodate.



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General pathways for the chemical and electrochemical synthesis of periodates.

## Electrochemical Synthesis using Lead Dioxide ( $\text{PbO}_2$ ) Anodes

This traditional method has been widely used for industrial-scale production.

## Experimental Protocol (Conceptual):

- **Electrolyte Preparation:** Prepare an aqueous solution of sodium iodate ( $\text{NaIO}_3$ ). The concentration can vary, but a common starting point is a saturated or near-saturated solution. The pH of the electrolyte is a critical parameter and is often maintained in the neutral to slightly acidic range.
- **Cell Setup:** A divided electrochemical cell is typically used to prevent the cathodic reduction of the newly formed periodate. A lead dioxide ( $\text{PbO}_2$ ) coated anode and a suitable cathode (e.g., stainless steel) are employed. A diaphragm or membrane separates the anolyte and catholyte compartments.
- **Electrolysis:** A constant current is passed through the cell. The current density is a key parameter influencing the efficiency of the oxidation. Typical current densities range from 20 to 100  $\text{mA/cm}^2$ . The temperature of the electrolyte is usually maintained between 20-40°C.
- **Product Isolation:** As the electrolysis proceeds, the concentration of periodate in the anolyte increases. The solubility of sodium periodate is lower than that of sodium iodate, especially at lower temperatures. The product can be crystallized by cooling the anolyte, followed by filtration and drying.

## Quantitative Data:

Parameter	Typical Range/Value
Anode Material	Lead Dioxide ( $\text{PbO}_2$ )
Starting Material	Sodium Iodate ( $\text{NaIO}_3$ )
Current Density	20 - 100 $\text{mA/cm}^2$
Temperature	20 - 40°C
Current Efficiency	Can be up to 85-90%

## "Green" Electrochemical Synthesis using Boron-Doped Diamond (BDD) Anodes

This modern approach offers high efficiency and avoids the use of toxic lead.

#### Experimental Protocol (Flow Electrolysis):

- Electrolyte Preparation:
  - Anolyte: An aqueous solution of sodium hydroxide (e.g., 4 M) containing the starting material, sodium iodide (NaI) (e.g., 0.33 M).
  - Catholyte: An aqueous solution of sodium hydroxide (e.g., 4 M).
- Cell Setup: A divided flow electrolysis cell is used.
  - Anode: Boron-doped diamond (BDD).
  - Cathode: Stainless steel.
  - Membrane: A Nafion® membrane separates the anodic and cathodic compartments.
- Electrolysis:
  - The anolyte and catholyte are continuously pumped through their respective compartments of the flow cell.
  - A constant current is applied. A typical current density is around 30-60 mA/cm<sup>2</sup>.
  - The electrolysis is carried out at room temperature.
- Product Isolation: The product, sodium paraperiodate, precipitates from the anolyte solution as the reaction progresses. The precipitate can be collected by filtration.

#### Quantitative Data:



Parameter	Value
Anode Material	Boron-Doped Diamond (BDD)
Starting Material	Sodium Iodide (NaI)
Electrolyte (Anolyte)	4 M NaOH, 0.33 M NaI
Current Density	30-60 mA/cm <sup>2</sup>
Temperature	Room Temperature
Yield	Up to 86%

## Conclusion

The synthesis of periodates has evolved significantly from the initial discoveries in the 19th century. While classical chemical oxidation methods are still relevant for laboratory-scale preparations, electrochemical routes, particularly the "green" synthesis using boron-doped diamond anodes, represent the state-of-the-art for efficient and environmentally conscious production. This guide provides the foundational knowledge and detailed protocols necessary for researchers to understand and implement the synthesis of these important oxidizing agents in their work. The choice of synthetic route will ultimately depend on the desired scale of production, purity requirements, and available resources.

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